A Technical Guide to the Chemical Properties of Ethyl 3-methyl-1H-indole-2-carboxylate
A Technical Guide to the Chemical Properties of Ethyl 3-methyl-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-methyl-1H-indole-2-carboxylate is a heterocyclic compound featuring a core indole scaffold, a structure of immense significance in medicinal chemistry and natural products. This molecule serves as a versatile building block and a key intermediate in the synthesis of a wide array of complex organic molecules. Its applications span the development of pharmaceuticals, particularly anti-cancer agents and drugs targeting neurological disorders, as well as the formulation of agrochemicals and fragrances.[1] This technical guide provides an in-depth overview of its chemical properties, synthetic protocols, and safety information, tailored for professionals in research and development.
General Information and Identifiers
The fundamental identifiers and structural information for Ethyl 3-methyl-1H-indole-2-carboxylate are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | Ethyl 3-methyl-1H-indole-2-carboxylate | N/A |
| Synonyms | 3-Methylindole-2-carboxylic acid ethyl ester | [1] |
| CAS Number | 26304-51-8 | [1] |
| Molecular Formula | C₁₂H₁₃NO₂ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| InChI | 1S/C12H13NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h4-7,13H,3H2,1-2H3 | [2] |
| InChIKey | OZQXZSIVKVCSDF-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCOC(=O)c1[nH]c2ccccc2c1C | [2] |
Physicochemical Properties
The physical and chemical properties of the compound are crucial for its handling, storage, and application in various reactions.
| Property | Value | Reference |
| Appearance | White solid; Light orange to yellow-green crystalline powder | [1] |
| Melting Point | 134 - 138 °C; 128-130 °C | [1] |
| Boiling Point | 195 °C @ 0.5 mmHg | [1] |
| Solubility | Good solubility in organic solvents | [1] |
| Stability | Stable under standard laboratory conditions | [1] |
| Storage | Store at room temperature | [1] |
Spectral Data
Spectroscopic data is essential for the structural confirmation and purity assessment of Ethyl 3-methyl-1H-indole-2-carboxylate.
| Technique | Data Summary | Reference |
| ¹H NMR | A proton NMR spectrum in CDCl₃ (400 MHz) has been reported.[3][4][5] Key expected signals include a singlet for the C3-methyl group, a quartet and a triplet for the ethyl ester group, aromatic protons, and a broad singlet for the indole N-H proton.[3] | [3][4][5] |
| ¹³C NMR | The ¹³C NMR spectrum has been documented. | [2] |
| HRMS | High-Resolution Mass Spectrometry (HRMS) data confirms the elemental composition. Calculated for C₁₂H₁₃NO₂: 203.0946; Found: 203.0955. | [1] |
Reactivity and Synthetic Applications
Ethyl 3-methyl-1H-indole-2-carboxylate is a valuable intermediate due to the reactivity of its indole ring and ester functionality. It serves as a foundational scaffold for building more complex, biologically active molecules.
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Caption: Logical relationship of the compound's synthetic utility.
Key Reactions:
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N-Alkylation: The indole nitrogen can be alkylated using a suitable base (e.g., potassium carbonate) and an alkyl halide in a polar aprotic solvent like DMF.[6][7]
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed under basic conditions (e.g., LiOH, NaOH, or KOH) in an aqueous alcohol solution to yield the corresponding 3-methyl-1H-indole-2-carboxylic acid. This carboxylic acid is a common precursor for amide coupling reactions.
Experimental Protocols
Detailed methodologies are critical for reproducibility in a research setting. Below are representative protocols for the synthesis and a common transformation of the title compound.
Protocol 1: General Synthesis via Fischer Indole Cyclization
The Fischer indole synthesis is a classic and reliable method for preparing indole derivatives. This protocol involves the acid-catalyzed reaction of a phenylhydrazine derivative with an appropriate ketone or aldehyde, in this case, ethyl 2-oxobutanoate.
Methodology:
-
Reaction Setup: To a solution of ethyl 2-oxobutanoate (1.1 equivalents) and an appropriate phenylhydrazine (1.0 equivalent) in anhydrous ethanol, add p-toluenesulfonic acid (TsOH) (2.8 equivalents).[9]
-
Cyclization: Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture. If a precipitate forms, it can be removed by filtration. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in a mixture of ethyl acetate and diethyl ether (1:1). Wash the organic solution sequentially with 10% aqueous sodium carbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate solvent system, to afford the pure Ethyl 3-methyl-1H-indole-2-carboxylate.[1][9]
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Caption: General workflow for the synthesis and purification process.
Protocol 2: Alkaline Hydrolysis to 3-methyl-1H-indole-2-carboxylic acid
This protocol describes the conversion of the ethyl ester to its corresponding carboxylic acid, a crucial step for further derivatization, such as amide bond formation.
Methodology:
-
Reaction Setup: Dissolve Ethyl 3-methyl-1H-indole-2-carboxylate (1.0 equivalent) in a solvent mixture of tetrahydrofuran (THF), methanol, and water.
-
Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) (3.0 equivalents), to the solution.
-
Reaction: Stir the mixture at room temperature until the starting material is fully consumed, as monitored by TLC.
-
Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum to obtain the pure 3-methyl-1H-indole-2-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Safety and Handling
Understanding the safety profile is paramount for handling this chemical in a laboratory setting. The following information is based on available safety data.
| GHS Information | Details | Reference |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| Precautionary Codes | P301 + P312 + P330 | [1] |
| Hazard Class | Acute Toxicity 4 (Oral) | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Fire Safety: Keep away from open flames and sources of ignition. It is a combustible solid.
-
Storage: Store in a tightly closed container in a dry and cool place.
Conclusion
Ethyl 3-methyl-1H-indole-2-carboxylate is a compound of significant interest due to its versatile chemical nature and its role as a key precursor in various high-value applications. Its well-defined physicochemical properties, coupled with established synthetic and derivatization protocols, make it an invaluable tool for researchers in medicinal chemistry, agrochemistry, and materials science. Proper understanding and application of its chemical properties and safety protocols will continue to facilitate innovation in these fields.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Ethyl 3-Methylindole-2-carboxylate | C12H13NO2 | CID 593963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO2020027225A1 - Heterocyclic compound - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
